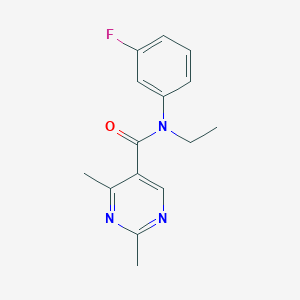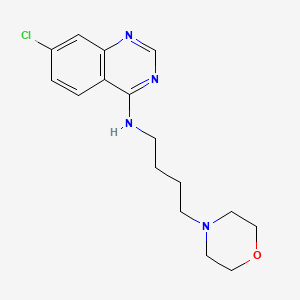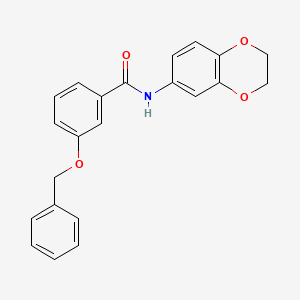
N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide, commonly known as EFDP, is a chemical compound that falls under the category of pyrimidine derivatives. EFDP has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
EFDP exerts its pharmacological effects by binding to the DNA of cancer cells, thereby inhibiting their growth and inducing apoptosis. EFDP also inhibits the activity of certain enzymes involved in inflammation and fungal/bacterial growth.
Biochemical and Physiological Effects:
EFDP has been shown to have a low toxicity profile and is well-tolerated by the body. It has been found to exhibit minimal adverse effects on vital organs such as the liver and kidneys. EFDP has also been shown to improve the activity of the immune system by increasing the production of cytokines and other immune-modulating molecules.
Vorteile Und Einschränkungen Für Laborexperimente
EFDP is a highly potent and selective compound that can be easily synthesized in the laboratory. Its low toxicity profile and well-tolerated nature make it an ideal candidate for preclinical studies. However, due to its complex synthesis method, EFDP can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the research and development of EFDP. These include:
1. Studying the efficacy of EFDP in combination with other chemotherapeutic agents for the treatment of cancer.
2. Investigating the potential of EFDP as a novel anti-inflammatory agent for the treatment of inflammatory diseases.
3. Exploring the use of EFDP as a potential antifungal and antibacterial agent for the treatment of infectious diseases.
4. Investigating the pharmacokinetics and pharmacodynamics of EFDP in animal models to determine its potential clinical applications.
5. Developing novel EFDP derivatives with improved pharmacological properties.
Conclusion:
In conclusion, EFDP is a highly potent and selective compound that has shown great promise in various scientific research applications. Its potential applications in the fields of cancer therapy, inflammation, and infectious diseases make it a valuable compound for further research and development. The future directions for EFDP research are vast, and it is expected that this compound will continue to be an important subject of scientific research in the years to come.
Synthesemethoden
EFDP can be synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with ethyl 2,4-dimethylpyrimidine-5-carboxylate in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield EFDP.
Wissenschaftliche Forschungsanwendungen
EFDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EFDP has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory, antifungal, and antibacterial properties.
Eigenschaften
IUPAC Name |
N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-4-19(13-7-5-6-12(16)8-13)15(20)14-9-17-11(3)18-10(14)2/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHYAVVAFLUIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)F)C(=O)C2=CN=C(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)


![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)